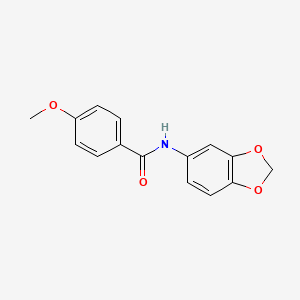
N-1,3-benzodioxol-5-yl-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-4-methoxybenzamide, commonly known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has gained significant interest among researchers due to its potential applications in scientific research. BMDP is a potent stimulant that has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
BMDP acts as a potent stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased neurotransmission, leading to the stimulant effects of BMDP.
Biochemical and Physiological Effects:
BMDP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes an increase in energy, alertness, and euphoria. BMDP has been found to have anxiolytic and antidepressant effects, making it a potential treatment for mental health disorders.
Advantages and Limitations for Lab Experiments
BMDP is a useful tool for studying various biological processes due to its wide range of biochemical and physiological effects. It has been used in research related to the treatment of mental health disorders and drug addiction. However, the use of BMDP in lab experiments has some limitations. It is a potent stimulant that can cause addiction and dependence, making it difficult to control its use in animal studies. Additionally, the long-term effects of BMDP on the brain and body are still not fully understood, making it difficult to assess its safety for human use.
Future Directions
There are several future directions for the study of BMDP. One potential area of research is the development of new treatments for mental health disorders using BMDP. Another area of research is the study of the long-term effects of BMDP on the brain and body. Additionally, more research is needed to understand the mechanisms of action of BMDP and its potential use in the treatment of drug addiction and withdrawal symptoms.
Conclusion:
In conclusion, BMDP is a novel psychoactive substance that has gained significant interest among researchers due to its potential applications in scientific research. It is a potent stimulant that has been found to exhibit a wide range of biochemical and physiological effects. BMDP has been used in research related to the treatment of mental health disorders and drug addiction. However, the long-term effects of BMDP on the brain and body are still not fully understood, making it difficult to assess its safety for human use. Further research is needed to understand the mechanisms of action of BMDP and its potential use in the treatment of various biological processes.
Synthesis Methods
The synthesis of BMDP involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-methoxybenzylamine in the presence of a reducing agent such as palladium on carbon. The resulting product is then purified using various chromatographic techniques to obtain pure BMDP.
Scientific Research Applications
BMDP has gained significant interest among researchers due to its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. BMDP has been used in research related to the treatment of depression, anxiety, and other mental health disorders. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-18-12-5-2-10(3-6-12)15(17)16-11-4-7-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDULNAFEDOKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)


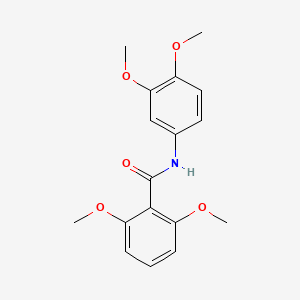
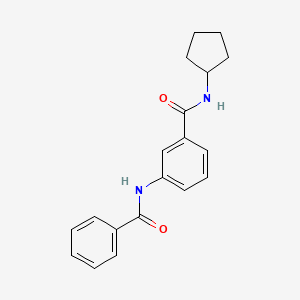
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)
![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5745714.png)
![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)

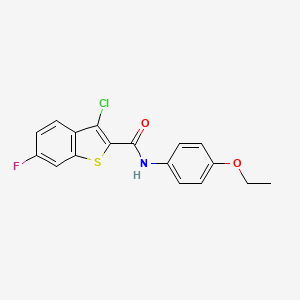
![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)
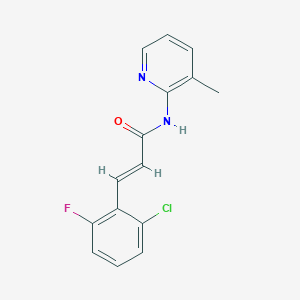
![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)